800‑Fold Selectivity for αvβ5 over αvβ3: Alphavbeta5 Integrin‑IN‑1 vs Dual Antagonists
Alphavbeta5 integrin‑IN‑1 achieves 800‑fold selectivity for αvβ5 (pIC50 8.2) over αvβ3 (pIC50 5.3) in fluorescence polarization (FP) assays [1]. By comparison, the clinical dual antagonist cilengitide shows only 0.07‑fold selectivity for αvβ5 (IC50 8.4 nM for αvβ5 vs 0.61 nM for αvβ3) , while SB‑273005 shows 4‑fold selectivity (Ki 0.3 nM αvβ5 vs 1.2 nM αvβ3) . This 200‑fold improvement in selectivity ratio over the most selective comparator (SB‑273005) is critical for experiments that require exclusive blockade of αvβ5.
| Evidence Dimension | Selectivity ratio (αvβ5 vs αvβ3) |
|---|---|
| Target Compound Data | 800‑fold (pIC50 αvβ5 8.2 vs αvβ3 5.3) |
| Comparator Or Baseline | Cilengitide: 0.07‑fold (IC50 αvβ5 8.4 nM vs αvβ3 0.61 nM); SB‑273005: 4‑fold (Ki αvβ5 0.3 nM vs αvβ3 1.2 nM) |
| Quantified Difference | 200‑fold greater selectivity than SB‑273005; >10,000‑fold improvement over cilengitide |
| Conditions | FP assay (αvβ5 and αvβ3 integrin binding) for alphavbeta5 integrin‑IN‑1; binding assays for cilengitide and SB‑273005 |
Why This Matters
This selectivity gap ensures that αvβ5-mediated phenotypes can be unambiguously attributed without interference from αvβ3 co‑inhibition, a limitation inherent to all prior dual antagonists.
- [1] Lippa RA et al. Eur J Med Chem. 2020;208:112719. Table 7: Compound 12 pIC50 αvβ5 8.2, αvβ3 5.3; selectivity 800×. View Source
